molecular formula C18H16F3N3O4 B10900942 (E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one

(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one

Cat. No.: B10900942
M. Wt: 395.3 g/mol
InChI Key: GJAUDQDZAFHGDY-GQCTYLIASA-N
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Description

(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a nitrofuryl group, a trifluoromethylphenyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one typically involves multi-step organic reactions. The process begins with the preparation of the nitrofuryl and trifluoromethylphenyl intermediates, followed by their coupling with a piperazino group. Common reagents used in these reactions include nitrofurans, trifluoromethylbenzenes, and piperazines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reactions. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one involves its interaction with specific molecular targets. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazino group can interact with various receptors or enzymes, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the nitrofuryl, trifluoromethylphenyl, and piperazino groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C18H16F3N3O4

Molecular Weight

395.3 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C18H16F3N3O4/c19-18(20,21)13-2-1-3-14(12-13)22-8-10-23(11-9-22)16(25)6-4-15-5-7-17(28-15)24(26)27/h1-7,12H,8-11H2/b6-4+

InChI Key

GJAUDQDZAFHGDY-GQCTYLIASA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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